3-Bromo-6-hydrazinylpyridazine
Overview
Description
3-Bromo-6-hydrazinylpyridazine is a chemical compound with the formula C4H5BrN4. It has a molecular weight of 189.01 . This compound is used for research purposes .
Synthesis Analysis
The synthesis of 3-Bromo-6-hydrazinylpyridazine and its derivatives has been a subject of research. For instance, a study has reported the synthesis of new potentially biologically active derivatives based on 3-pyrazol-1-yl-6-hydrazinylpyridazine .Molecular Structure Analysis
The molecular structure of 3-Bromo-6-hydrazinylpyridazine has been optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Physical And Chemical Properties Analysis
3-Bromo-6-hydrazinylpyridazine has several physicochemical properties. It has a high GI absorption, is not BBB permeant, and is not a P-gp substrate . It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -7.14 cm/s .Scientific Research Applications
Synthesis and Antimicrobial Activity
3-Bromo-6-hydrazinylpyridazine serves as a key intermediate in the synthesis of a range of heterocyclic compounds with significant antimicrobial properties. For instance, it has been utilized in the preparation of triazino-, triazolo-, and pyrazolopyridazine derivatives. These compounds exhibit a broad spectrum of antimicrobial activity, highlighting the potential of 3-Bromo-6-hydrazinylpyridazine derivatives in addressing microbial resistance (Yassin, 2009).
Molecular Docking and In Vitro Screening
The compound's derivatives have been synthesized and assessed through molecular docking and in vitro screening for their antimicrobial and antioxidant activities. This approach underscores the compound's relevance in the development of new therapeutic agents, showcasing its versatility in the creation of novel pyridine and fused pyridine derivatives with potential applications in medicine (Flefel et al., 2018).
Novel Scaffolds for Antimicrobial Discovery
Research into brominated novel N-heterocycles based on 3-Bromo-6-hydrazinylpyridazine has yielded new scaffolds for antimicrobial discovery. These scaffolds, synthesized through reactions with bi-nucleophiles, have demonstrated effectiveness as quorum sensing inhibitors against Pseudomonas aeruginosa, offering a promising direction for the development of new antimicrobial agents (Biswas et al., 2016).
Anticancer Agent Development
Compounds derived from 3-Bromo-6-hydrazinylpyridazine have been evaluated for their anticancer properties. Synthesis and reactions of heterocyclic carbohydrazides and related compounds indicate potential anticancer agents, with preliminary in vitro tests showing activity against leukemia cell lines. This highlights the compound's potential as a precursor in the synthesis of agents with anticancer activity (Mansour et al., 2003).
Synthesis of Functionalized Compounds
3-Bromo-6-hydrazinylpyridazine has been used as a building block for the preparation of various functionalized compounds containing the pyridazine moiety. These studies illustrate the compound's utility in synthesizing a wide range of functionalized molecules, further expanding its applications in the synthesis of biologically active compounds (Svete, 2005).
Safety And Hazards
Future Directions
The future directions for the research on 3-Bromo-6-hydrazinylpyridazine could involve the synthesis of new biologically active derivatives. This could lead to new drugs with different mechanisms of action, which could be useful in the face of increasing environmental requirements and the possibility of pests and pathogens acquiring resistance to chemical plant protection products .
properties
IUPAC Name |
(6-bromopyridazin-3-yl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN4/c5-3-1-2-4(7-6)9-8-3/h1-2H,6H2,(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKIAAKYEACQJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1NN)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80625775 | |
Record name | 3-Bromo-6-hydrazinylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80625775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-hydrazinylpyridazine | |
CAS RN |
64461-67-2 | |
Record name | 3-Bromo-6-hydrazinylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80625775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-6-hydrazinylpyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.